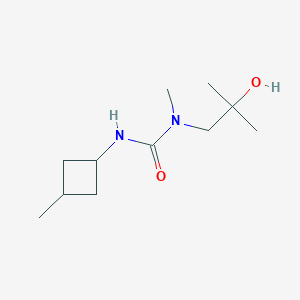![molecular formula C13H22N2OS B7630463 1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is synthesized through a specific method and has been studied for its mechanism of action and effects on the human body.
Mécanisme D'action
The mechanism of action of 1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea is not fully understood. However, it is believed to act as a prodrug that is metabolized by enzymes in the body to produce active metabolites. These metabolites then interact with specific targets in the body to produce their effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea in lab experiments is its ability to mimic the effects of other compounds in the body. This allows researchers to study the effects of different compounds on the body without having to use the actual compounds themselves. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea involves the reaction of 3-[(2-methylthiolan-2-yl)methyl]cyclohex-2-en-1-one with urea. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as ethanol. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea has been used in various scientific studies as a tool to investigate the biochemical and physiological effects of different compounds on the human body. It has been used as a substrate for enzymes such as cytochrome P450 and has been studied for its potential as a therapeutic agent for cancer and other diseases.
Propriétés
IUPAC Name |
1-cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-13(8-5-9-17-13)10-14-12(16)15-11-6-3-2-4-7-11/h2-3,11H,4-10H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYZCLCWAIJTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)CNC(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)

![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


